Positional Isomer Discrimination: 4-Hydroxy-2-methoxy vs. 2-Hydroxy-4-methoxy Substitution Determines Hydrogen-Bond Pharmacophore Geometry
N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide (target) and its regioisomer N-cyclopropyl-2-hydroxy-4-methoxybenzamide (comparator) share identical molecular formula (C11H13NO3) and molecular weight (207.23 Da) but differ in the positional exchange of the hydroxyl and methoxy substituents on the benzamide phenyl ring [1]. In the target compound, the 4-OH group is para to the carboxamide, enabling linear hydrogen-bond extension from the amide, while the 2-OCH3 group occupies the ortho position, introducing steric constraint near the amide bond. In the regioisomer, the 2-OH group forms an intramolecular hydrogen bond with the adjacent amide carbonyl, altering the conformational ensemble of the cyclopropylamide moiety and reducing the solvent-exposed hydrogen-bond donor capacity of the phenol. This positional isomerism produces two chemically distinct pharmacophores despite identical elemental composition. In related benzamide HDAC inhibitor series, the position of the hydroxy/methoxy substitution pattern has been shown to modulate IC50 values across a ≥25-fold range (2–50 μM) depending on zinc-chelating geometry [2].
| Evidence Dimension | Positional isomerism – hydrogen-bond donor/acceptor geometry and steric environment |
|---|---|
| Target Compound Data | 4-OH (para to amide), 2-OCH3 (ortho to amide); SMILES: COc1cc(O)ccc1C(=O)NC1CC1; MW 207.23 |
| Comparator Or Baseline | N-cyclopropyl-2-hydroxy-4-methoxybenzamide (regioisomer): 2-OH (ortho, capable of intramolecular H-bond with amide C=O), 4-OCH3 (para); SMILES: COC1=CC=C(C(=O)NC2CC2)C(O)=C1; MW 207.23 [1] |
| Quantified Difference | Identical MW (207.23 Da); distinct InChIKey (target: ABBGQGWAIHSSNW-UHFFFAOYSA-N vs. regioisomer: different InChIKey); class-level IC50 variation of ≥25-fold documented for hydroxy/methoxy positional isomers in HDAC benzamide series (2–50 μM range) [2] |
| Conditions | Structural comparison by SMILES, InChIKey, and molecular formula; HDAC activity range from benzamide SAR literature (cell-free enzymatic assays and cell-based Western blot) |
Why This Matters
Procurement of the incorrect regioisomer introduces an uncontrolled structural variable that can alter target binding geometry and lead to false-negative or false-positive screening results, particularly in metal-chelating targets (HDAC, kinase) where hydroxy/methoxy positioning is critical.
- [1] ChemSpace. N-cyclopropyl-2-hydroxy-4-methoxybenzamide. Catalog BBV-102723. SMILES: COC1=CC=C(C(=O)NC2CC2)C(O)=C1. MW 207 Da. Retrieved from https://chem-space.com/compound/BBV-102723 View Source
- [2] Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. IC50 range 2–50 μM for active compounds. SciencePlus/ABES. View Source
